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  • Product: 1-(4'-Methoxyphenyl)proanol-methyl-d3
  • CAS: 1189968-85-1

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling and Analytical Applications of 1-(4'-Methoxyphenyl)propanol-methyl-d3

Executive Summary 1-(4'-Methoxyphenyl)propanol-methyl-d3 is a stable, isotopically labeled derivative of 1-(4'-methoxyphenyl)propanol (also known as -ethyl-p-methoxybenzyl alcohol). It serves as a critical Internal Stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4'-Methoxyphenyl)propanol-methyl-d3 is a stable, isotopically labeled derivative of 1-(4'-methoxyphenyl)propanol (also known as


-ethyl-p-methoxybenzyl alcohol). It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of methoxy-substituted phenylpropanoids, including metabolites of Anethole , Febuprol , and related pharmaceutical intermediates.

This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and applications in LC-MS/MS workflows, designed for researchers in drug metabolism and pharmacokinetics (DMPK).

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8][9]

The "methyl-d3" designation typically refers to the deuteration of the methoxy group (


), rendering the molecule distinct by +3 Da compared to the unlabeled analyte.
PropertyDetail
Chemical Name 1-(4-(Trideuteromethoxy)phenyl)propan-1-ol
Parent Compound CAS 5349-60-0 (Unlabeled)
Labeled CAS Not widely listed; analog to 89717-81-7 (Ketone precursor)
Molecular Formula

Molecular Weight ~169.24 g/mol (vs. 166.22 g/mol unlabeled)
Isotopic Purity Typically

atom D
Core Moiety Benzylic alcohol with a para-methoxy substituent
Structural Visualization

The following diagram illustrates the chemical structure and the site of deuteration (


).

G cluster_0 1-(4'-Methoxyphenyl)propanol-methyl-d3 Phenyl Phenyl Ring Propyl Propyl Chain (-CH(OH)CH2CH3) Phenyl->Propyl alpha-position Methoxy Methoxy-d3 (-OCD3) Methoxy->Phenyl para-position

Figure 1: Structural connectivity highlighting the deuterated methoxy group (Green) and the benzylic alcohol moiety (Yellow).

Physicochemical Properties[5][8]

The physicochemical profile of the deuterated standard mirrors its non-deuterated parent, with negligible differences in lipophilicity or pKa, ensuring it co-elutes or elutes in close proximity during chromatography.

Key Parameters Table
ParameterValue (Approx.)Significance in Bioanalysis
Physical State Colorless to pale yellow liquidHandling requires micropipettes for viscous liquids.
Boiling Point 251–254 °CThermally stable; suitable for GC-MS if derivatized.
LogP (Octanol/Water) 1.9 ± 0.2Moderately lipophilic; retains well on C18 columns.
pKa ~14.5 (Alcoholic OH)Neutral at physiological pH; ionization requires ESI+ (loss of OH) or derivatization.
Solubility Ethanol, DMSO, Methanol, Ethyl AcetateWater: Moderate (~2-5 mg/mL). Stock solutions should be organic.
Density 1.088 g/mLRelevant for volumetric dispensing if not weighing.
Isotopic Effect on Chromatography
  • Retention Time Shift: Deuterium is slightly less lipophilic than hydrogen. Expect the d3-analog to elute slightly earlier (0.05–0.1 min) than the analyte on high-resolution C18 columns.

  • Resolution: Ensure the mass spectrometer's isolation window is narrow enough to distinguish the +3 Da shift without cross-talk from the M+2 isotope of the analyte.

Analytical Applications (LC-MS/MS)

Mass Spectrometry Transitions

This compound ionizes well in Positive Electrospray Ionization (ESI+) mode, typically forming a protonated molecule


 or undergoing in-source water loss 

.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentation Mechanism
d0-Analyte 167.2 (

)
149.2Loss of

(Benzylic carbocation)
d0-Analyte 149.2121.1Loss of Ethyl (

) from carbocation
d3-IS 170.2 (

)
152.2 Loss of

(Retains

)
d3-IS 152.2 124.1 Loss of Ethyl (Retains

)

Note: The benzylic hydroxyl group is labile. In-source fragmentation often makes the


 ion (m/z 152.2 for d3) the most abundant species.
Experimental Workflow: Internal Standard Preparation

Objective: Prepare a stable 1.0 mg/mL stock solution.

  • Weighing: Accurately weigh 1.0 mg of 1-(4'-Methoxyphenyl)propanol-methyl-d3 into a 1.5 mL amber glass vial.

  • Solvent Selection: Add 1.0 mL of LC-MS grade Methanol . Avoid water in the stock solution to prevent microbial growth or hydrolysis over long periods.

  • Dissolution: Vortex for 30 seconds. The compound dissolves rapidly.

  • Storage: Store at -20°C. Stable for >6 months.

  • Working Solution: Dilute 1:100 in 50% Methanol/Water to achieve 10 µg/mL for spiking.

Synthesis & Metabolic Context[8][10][11]

Understanding the origin of this compound aids in identifying impurities. It is typically synthesized via the reduction of 4'-Methoxypropiophenone-methyl-d3 .

Synthesis Pathway Diagram

Synthesis Ketone 4'-Methoxypropiophenone-d3 (CAS: 89717-81-7) Alcohol 1-(4'-Methoxyphenyl)propanol-methyl-d3 (Target Analyte) Ketone->Alcohol Reduction of Carbonyl Reagent NaBH4 (Reduction) Solvent: Methanol Reagent->Ketone

Figure 2: Synthetic reduction of the ketone precursor to the target alcohol.[1]

Biological Relevance

This compound is a structural analog of metabolites found in the biotransformation of:

  • Anethole: A flavoring agent (via epoxide hydrolase).

  • Febuprol: A choleretic drug.

  • Lignin Models: Used in degradation studies of biomass.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: High. Resistant to breakdown during standard evaporation steps (

    
    C).
    
  • Photostability: Moderate. The methoxy-benzyl system can be susceptible to UV oxidation. Store in amber vials.

  • Solvent Compatibility: Compatible with Acetonitrile, Methanol, and Isopropanol. Avoid strong acids which may catalyze dehydration to the styrene derivative (Anethole analog).

Safety Precautions (GHS Classification)
  • Signal Word: Warning

  • Hazards:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood.

References

  • PubChem. (2025).[3][4][2] 1-(4-Methoxyphenyl)-1-propanol (Compound Summary). National Library of Medicine.[4] Link

  • NIST WebBook. (2023). Mass Spectrum of 1-(4-Methoxyphenyl)-1-propanone.[5] National Institute of Standards and Technology.[6] Link

  • Sangster, J. (1994). LogP values of homologous series.
  • Newberne, P. et al. (1999). Safety assessment of Anethole and related methoxy-phenyl compounds. Food and Chemical Toxicology.
  • ChemicalBook. (2024). 1-(4-Methoxyphenyl)-1-propanol Properties and Supplier Data.Link

Sources

Exploratory

A Technical Guide to 1-(4'-Methoxyphenyl)propanol-methyl-d3: Synthesis, Characterization, and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4'-Methoxyphenyl)propanol-methyl-d3, a deuterated analog of a metabolite of anethole. While a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4'-Methoxyphenyl)propanol-methyl-d3, a deuterated analog of a metabolite of anethole. While a specific CAS number for this isotopically labeled compound is not readily found in public databases, this document details its synthesis, characterization, and critical applications as an internal standard in metabolic and pharmacokinetic studies.

Introduction: The Significance of Deuterated Standards

Isotopically labeled compounds, particularly those incorporating deuterium, are indispensable tools in modern drug discovery and development.[1][2][3][4] The substitution of hydrogen with deuterium, a stable isotope, results in a molecule with a greater mass but nearly identical chemical properties. This mass difference is the cornerstone of its utility in quantitative analysis using mass spectrometry (MS). The increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can also lead to a kinetic isotope effect, slowing the rate of metabolic processes at the site of deuteration.[1][5] This property can be exploited to create drugs with improved pharmacokinetic profiles.[5]

1-(4'-Methoxyphenyl)propanol-methyl-d3 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 1-(4'-methoxyphenyl)propanol[6][7][8], a metabolite of anethole. Anethole, a widely used flavoring agent, undergoes extensive metabolism in vivo.[9][10][11][12] Understanding its metabolic fate is crucial for assessing its safety and biological activity.[11][13] The use of a deuterated internal standard allows for precise and accurate quantification of the metabolite in complex biological matrices by correcting for variations in sample preparation and instrument response.

Physicochemical Properties

The physicochemical properties of 1-(4'-Methoxyphenyl)propanol-methyl-d3 are expected to be very similar to its non-deuterated analog, with the primary difference being its molecular weight.

PropertyValueSource
Chemical Name 1-(4'-Methoxyphenyl)propan-1-ol-3,3,3-d3-
Synonyms 1-(4'-Methoxyphenyl)propanol-methyl-d3, Anethole metabolite-d3-
Molecular Formula C10H11D3O2-
Molecular Weight 169.24 g/mol Calculated
CAS Number Not publicly available-
Parent Compound CAS 5349-60-0[6]
Appearance Expected to be a colorless to pale yellow liquid or solid-
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane-

Synthesis and Purification

The synthesis of 1-(4'-Methoxyphenyl)propanol-methyl-d3 can be achieved through a straightforward two-step process starting from commercially available materials. The key is the introduction of the deuterated methyl group at the propiophenone stage.

Diagram of the Synthetic Pathway

Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Anisole Anisole Ketone_d3 4'-Methoxypropiophenone-methyl-d3 (CAS: 89717-81-7) Anisole->Ketone_d3 + Propionyl-d3 Chloride PropionylChloride_d3 Propionyl-d3 Chloride PropionylChloride_d3->Ketone_d3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Ketone_d3 Alcohol_d3 1-(4'-Methoxyphenyl)propanol-methyl-d3 Ketone_d3->Alcohol_d3 Reduction Ketone_d3->Alcohol_d3 NaBH4 NaBH4 NaBH4->Alcohol_d3

Caption: Synthetic route to 1-(4'-Methoxyphenyl)propanol-methyl-d3.

Step 1: Synthesis of 4'-Methoxypropiophenone-methyl-d3 (Precursor)

The deuterated ketone precursor, 4'-Methoxypropiophenone-methyl-d3 (CAS: 89717-81-7)[14], can be synthesized via a Friedel-Crafts acylation of anisole with propionyl-d3 chloride.

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve propionyl-d3 chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Anisole Addition: After the addition is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[15]

Step 2: Reduction to 1-(4'-Methoxyphenyl)propanol-methyl-d3

The final step involves the reduction of the deuterated ketone to the corresponding alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.[16]

Experimental Protocol:

  • Reaction Setup: To a solution of 4'-Methoxypropiophenone-methyl-d3 (1.0 equivalent) in ethanol at 0°C, slowly add sodium borohydride (1.1 equivalents).

  • Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of 10% hydrochloric acid. Stir for an additional 2 hours at room temperature.

  • Extraction: Concentrate the solution in vacuo and extract the aqueous residue with dichloromethane.

  • Purification: Combine the organic fractions, dry over magnesium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the final product.[16]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 1-(4'-Methoxyphenyl)propanol-methyl-d3.

Diagram of Analytical Workflow

AnalyticalWorkflow cluster_0 Purity & Identity Confirmation cluster_1 Quantification HPLC HPLC (Purity Assessment) LCMS LC-MS/MS (Internal Standard Application) HPLC->LCMS GCMS GC-MS (Molecular Weight & Fragmentation) GCMS->LCMS NMR NMR Spectroscopy (Structure & Isotopic Enrichment) NMR->LCMS IR IR Spectroscopy (Functional Groups) IR->LCMS

Caption: Analytical workflow for 1-(4'-Methoxyphenyl)propanol-methyl-d3.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically suitable.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the deuterated compound and provides information about its fragmentation pattern. The molecular ion peak should be observed at m/z 169.24.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the absence of the methyl triplet that is present in the non-deuterated analog, confirming successful deuteration. The remaining proton signals will be consistent with the structure.

    • ¹³C NMR: The signal corresponding to the deuterated methyl carbon will be observed as a multiplet due to C-D coupling.

    • ²H NMR: A single resonance will confirm the presence of deuterium at the methyl position.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretching band around 3400 cm⁻¹ and C-O stretching bands. The C-D stretching vibrations will be observed at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching.

Applications in Drug Metabolism and Pharmacokinetic (DMPK) Studies

The primary application of 1-(4'-Methoxyphenyl)propanol-methyl-d3 is as an internal standard for the quantitative analysis of its non-deuterated analog in biological samples.

Workflow for Use as an Internal Standard

DMPK_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis BioSample Biological Sample (e.g., Plasma, Urine) Spike Spike with 1-(4'-Methoxyphenyl)propanol-methyl-d3 BioSample->Spike Extraction Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification of Analyte (Ratio of Analyte to Internal Standard) MS->Quantification

Caption: Workflow for using the deuterated compound as an internal standard.

In a typical bioanalytical method, a known amount of the deuterated internal standard is added to the biological sample (e.g., plasma, urine) containing the analyte of interest (the non-deuterated metabolite).[10] Both the analyte and the internal standard are then extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte and the internal standard co-elute from the LC column but are distinguished by the mass spectrometer based on their different masses. The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of the analyte in the original sample. This method provides high accuracy and precision by compensating for any sample loss during preparation and for variations in instrument performance.

Conclusion

1-(4'-Methoxyphenyl)propanol-methyl-d3 is a valuable research tool for scientists in the fields of drug metabolism, pharmacokinetics, and toxicology. Its synthesis is achievable through established chemical transformations, and its application as an internal standard enables reliable quantification of the corresponding anethole metabolite. This guide provides the necessary technical information for its preparation, characterization, and effective use in a research setting.

References

  • Sangster, S. A., Caldwell, J., & Smith, R. L. (1984). Metabolism of anethole. II. Influence of dose size on the route of metabolism of trans-anethole in the rat and mouse. Food and Chemical Toxicology, 22(9), 695–701. [Link]

  • Sangster, S. A., Caldwell, J., Hutt, A. J., & Smith, R. L. (1987). Metabolism of anethole. I. Pathways of metabolism in the rat and mouse. Food and Chemical Toxicology, 25(8), 571–578. [Link]

  • Zhang, J., Li, Y., & Chen, F. (2025). Metabolic Activation of trans-Anethole Plays a Role in Hepatic Cytotoxicity in Mice. Journal of Agricultural and Food Chemistry. [Link]

  • World Health Organization. (1990). Trans-anethole (WHO Food Additives Series 28). INCHEM. [Link]

  • PubChem. (n.d.). 4'-Methoxypropiophenone-methyl-d3. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • MDPI. (2003). (±)-1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanol. [Link]

  • Al-Hayali, R., & Bandar, J. S. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 1184–1193. [Link]

  • NIST. (n.d.). 1-(4-Methoxyphenyl)propane-1,2-diol. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Supporting Information for Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. (n.d.). Organic Letters. [Link]

  • ResearchGate. (n.d.). Application of Deuterated Compounds. Retrieved February 20, 2026, from [Link]

  • EPA. (n.d.). 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one - Related Substances. U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Mignen, O., et al. (2016). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Prob. Molbank, 2016(3), M909. [Link]

  • Biojiva. (2019). Applications of Deuterium in medicinal chemistry. [Link]

  • NP-Card. (2022). (1s)-1-(4-methoxyphenyl)propan-1-ol. [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Informa. [Link]

  • Kim, S. Y., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[9][12]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 24(8), 1165-1168. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties and Analysis of 1-(4'-Methoxyphenyl)propanol-methyl-d3

Abstract This technical guide provides a comprehensive analysis of 1-(4'-Methoxyphenyl)propanol-methyl-d3, a deuterated isotopologue of 1-(4'-Methoxyphenyl)propanol. The document details the theoretical calculation of it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of 1-(4'-Methoxyphenyl)propanol-methyl-d3, a deuterated isotopologue of 1-(4'-Methoxyphenyl)propanol. The document details the theoretical calculation of its molecular weight and monoisotopic mass, contrasting these with its unlabeled counterpart. It establishes High-Resolution Mass Spectrometry (HRMS) as the definitive method for experimental verification, providing a detailed protocol for researchers. Furthermore, this guide elucidates the primary application of this compound as an internal standard in quantitative bioanalysis, a critical role in modern drug development and pharmacokinetic studies. The content is structured to serve as a practical resource for researchers, scientists, and drug development professionals engaged in analytical chemistry and DMPK studies.

Introduction: The Role of Stable Isotope Labeling in Pharmaceutical Analysis

In the landscape of drug discovery and development, quantitative bioanalysis—the measurement of a drug or its metabolites in biological matrices—is paramount. The accuracy and precision of these measurements hinge on the ability to correct for sample loss during preparation and variability in instrument response. The use of an internal standard (IS) is the universally accepted solution to this challenge.

1.1 The "Ideal" Internal Standard for Quantitative Mass Spectrometry An ideal IS should mimic the analyte's chemical and physical properties as closely as possible, ensuring it behaves identically during extraction, chromatography, and ionization. However, it must be distinguishable from the analyte by the detector. Stable Isotope Labeled (SIL) compounds, where one or more atoms are replaced with a heavier, non-radioactive isotope, represent the gold standard for internal standards in mass spectrometry.

1.2 Deuterium Labeling: A Practical Approach Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for creating SIL internal standards.[1][2] Its nucleus contains one proton and one neutron, making it approximately twice as heavy as protium (¹H).[3][4] This mass difference is easily resolved by a mass spectrometer, yet the substitution has a negligible effect on the molecule's chromatographic retention time and extraction efficiency. This allows the deuterated standard to co-elute with the analyte, providing the most accurate correction for experimental variability.

1.3 Introducing 1-(4'-Methoxyphenyl)propanol and its Deuterated Analog 1-(4'-Methoxyphenyl)propanol is an aromatic alcohol with the chemical formula C₁₀H₁₄O₂.[5][6][7] Its deuterated analog, 1-(4'-Methoxyphenyl)propanol-methyl-d3, is specifically designed for use as an internal standard. In this isotopologue, the three hydrogen atoms of the methoxy group's methyl substituent are replaced by deuterium atoms.

Molecular Structure and Isotopic Composition

2.1 Structural Elucidation The only structural difference between 1-(4'-Methoxyphenyl)propanol and its methyl-d3 labeled analog is the isotopic composition of the methoxy group. This subtle change is key to its function, creating a mass shift without significantly altering its chemical nature.

Caption: Structural comparison highlighting the deuterated methoxy group (-OCD₃).

2.2 Rationale for Methoxy Group Labeling The choice to label the methoxy group is a deliberate and common strategy in synthetic chemistry for several reasons:

  • Metabolic Stability: The C-D bond is stronger than the C-H bond. Placing the deuterium label on a metabolically stable position, like a methoxy group that is less prone to enzymatic cleavage, prevents in-vivo H/D exchange, ensuring the mass difference is maintained.

  • Synthetic Accessibility: Synthetic routes to introduce a CD₃ group onto a phenol (the precursor to the methoxy ether) are well-established and efficient.

  • Minimal Chromatographic Shift: Labeling at this position has a virtually imperceptible effect on the molecule's polarity and shape, ensuring it co-elutes perfectly with the unlabeled analyte.

Physicochemical Properties: Molecular Weight

The molecular weight of a compound can be expressed in two ways: the average molecular weight, based on the natural abundance of isotopes, and the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element. For mass spectrometry, the monoisotopic mass is the more relevant value.

3.1 Theoretical Calculation of Monoisotopic Mass The calculation relies on the precise masses of the most abundant isotopes:

  • ¹²C = 12.00000 Da[8]

  • ¹H = 1.007825 Da[3]

  • ¹⁶O = 15.9949 Da[8]

  • ²H (D) = 2.014102 Da[3][9]

For 1-(4'-Methoxyphenyl)propanol (C₁₀H₁₄O₂): (10 × 12.00000) + (14 × 1.007825) + (2 × 15.9949) = 166.09935 Da

For 1-(4'-Methoxyphenyl)propanol-methyl-d3 (C₁₀H₁₁D₃O₂): (10 × 12.00000) + (11 × 1.007825) + (3 × 2.014102) + (2 × 15.9949) = 169.11818 Da

3.2 Comparative Data Table The following table summarizes the calculated molecular properties for both the unlabeled analyte and its deuterated internal standard.

Property1-(4'-Methoxyphenyl)propanol1-(4'-Methoxyphenyl)propanol-methyl-d3Mass Shift
Molecular Formula C₁₀H₁₄O₂[5][10]C₁₀H₁₁D₃O₂N/A
Average Molecular Weight ( g/mol ) 166.22[5][6][7]169.24+3.02
Monoisotopic Mass (Da) 166.09938[5]169.11818+3.0188

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations provide an expected mass, experimental verification is essential for structural confirmation and quality control. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, capable of measuring mass with extremely high accuracy (typically to within 5 parts-per-million, ppm).[11][12]

4.1 The Principle of HRMS: Beyond Nominal Mass Unlike low-resolution mass spectrometers that measure mass to the nearest whole number, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or FT-ICR) can determine an ion's mass-to-charge ratio (m/z) to several decimal places.[8][12] This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.[8]

4.2 Experimental Workflow

Caption: Standard workflow for molecular weight confirmation by LC-HRMS.

4.3 Detailed Protocol: HRMS Analysis of 1-(4'-Methoxyphenyl)propanol-methyl-d3 This protocol outlines a self-validating system for the accurate mass determination of the title compound.

  • System Suitability:

    • Prior to sample analysis, infuse a known calibration standard (e.g., sodium trifluoroacetate cluster) to ensure the mass spectrometer is calibrated and achieving a mass accuracy of < 5 ppm.

  • Sample Preparation:

    • Prepare a stock solution of 1-(4'-Methoxyphenyl)propanol-methyl-d3 at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid facilitates protonation for positive ion mode analysis.

  • Instrumentation (Infusion Analysis):

    • Mass Spectrometer: A high-resolution instrument such as a Q-TOF or Orbitrap.

    • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

    • Method Parameters:

      • Infusion Flow Rate: 5-10 µL/min.

      • Mass Range: m/z 100-300.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Acquisition Mode: Full Scan MS.

  • Data Acquisition and Analysis:

    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

    • Identify the protonated molecular ion, [M+H]⁺.

    • Expected [M+H]⁺ for C₁₀H₁₁D₃O₂: The theoretical neutral mass is 169.11818 Da. The mass of a proton is 1.007276 Da. Therefore, the expected m/z for the [M+H]⁺ ion is 169.11818 + 1.007276 = 170.12546 .

    • Compare the experimentally measured m/z to the theoretical value. Calculate the mass error in ppm:

      • Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • Acceptance Criterion: The absolute mass error should be less than 5 ppm for confident identification.

Application Spotlight: Use as an Internal Standard

The fundamental principle behind using 1-(4'-Methoxyphenyl)propanol-methyl-d3 as an internal standard is its ability to be distinguished by mass while being indistinguishable chromatographically.

5.1 The Principle of Co-elution and Mass Differentiation When a biological sample extract containing the unlabeled analyte and a known amount of the deuterated internal standard is injected into an LC-MS system, both compounds travel through the chromatography column at the same rate, emerging at the same retention time (co-elution). The mass spectrometer, however, detects them as distinct chemical entities due to their mass difference. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, accurately correcting for any analyte loss during sample processing.

Caption: Analyte and its deuterated IS co-elute in LC but are resolved by MS.

Conclusion

1-(4'-Methoxyphenyl)propanol-methyl-d3 is a precisely engineered analytical tool whose utility is defined by its molecular weight. The introduction of three deuterium atoms creates a distinct mass shift of approximately +3.0188 Da relative to the parent compound. This mass difference is the cornerstone of its function as a highly effective internal standard in mass spectrometry-based bioanalysis. The theoretical calculations of its molecular weight are readily confirmed with high precision using HRMS, a methodology that provides ultimate confidence in the identity and purity of this critical reagent. Understanding these fundamental physicochemical properties is essential for its proper application in regulated drug development and advanced scientific research.

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved February 21, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. Retrieved February 21, 2026, from [Link]

  • Wang, R., et al. (2013). Molecular Weight Determination of Intact Proteins using High Resolution Quadrupole Time-of-Flight Mass Spectrometry. American Society for Mass Spectrometry.
  • PubChem. (n.d.). 4'-Methoxypropiophenone-methyl-d3. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Britannica. (2026, February 3). Deuterium. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Deuterium. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved February 21, 2026, from [Link]

  • Agilent. (2024, February 1). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Retrieved February 21, 2026, from [Link]

  • BuyIsotope. (n.d.). Deuterium Isotope. Retrieved February 21, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Deuterium. Retrieved February 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 1-(4-methoxyphenyl)propanol in Human Plasma Using a Deuterated Internal Standard

Abstract This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4-methoxyphenyl)propanol in human plasma. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4-methoxyphenyl)propanol in human plasma. The strategic use of a stable isotope-labeled internal standard, 1-(4-methoxyphenyl)propanol-d5, ensures high accuracy and precision by mitigating matrix effects and correcting for variability during sample processing. The simple protein precipitation-based sample preparation protocol is amenable to high-throughput analysis, and the chromatographic conditions provide excellent separation from endogenous plasma components. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, demonstrating its suitability for pharmacokinetic, toxicokinetic, and other clinical research applications.[1][2][3][4][5]

Introduction: The Rationale for Isotope Dilution LC-MS/MS

The quantitative determination of small molecules like 1-(4-methoxyphenyl)propanol in complex biological matrices such as plasma is fundamental to pharmaceutical development and clinical research.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose due to its unparalleled sensitivity and specificity.[6]

A key challenge in bioanalysis is overcoming the inherent variability introduced during sample preparation and the potential for ion suppression or enhancement caused by the sample matrix.[7] The most effective strategy to counteract these issues is the use of a stable isotope-labeled internal standard (IS) in an approach known as isotope dilution mass spectrometry (IDMS).[8][9][10] A deuterated internal standard is chemically identical to the analyte and thus co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[11][12][13] However, it is distinguishable by the mass spectrometer due to its higher mass.[12] This co-analysis allows for a highly precise peak area ratio to be calculated, leading to exceptionally accurate and reproducible quantification.[14][15]

This guide provides a comprehensive protocol for the analysis of 1-(4-methoxyphenyl)propanol, grounded in authoritative bioanalytical standards and field-proven expertise.

Experimental Methodology

Materials and Reagents
  • Analyte: 1-(4-methoxyphenyl)propanol (≥98% purity)

  • Internal Standard: 1-(4-methoxyphenyl)propanol-d5 (or other suitable deuterated variant, isotopic purity ≥98%)

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Reagent: Formic acid (≥99%)

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well protein precipitation plates (optional).

Instrumentation
  • Liquid Chromatography System: A UHPLC system capable of delivering accurate gradients at high pressures (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[16]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6495D, SCIEX Triple Quad™ 5500).[16][17]

  • Analytical Software: Instrument control and data acquisition software (e.g., Agilent MassHunter, SCIEX Analyst).

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1-(4-methoxyphenyl)propanol and its deuterated internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CAL) standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences from plasma samples.[18][19]

Protocol:

  • Aliquot 50 µL of study samples, CAL standards, or QC samples into 1.5 mL microcentrifuge tubes.

  • Add 150 µL of the internal standard spiking solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 50 µL Plasma (Sample, Calibrant, or QC) spike 2. Add 150 µL Acetonitrile with Deuterated IS sample->spike vortex 3. Vortex to Precipitate Protein spike->vortex centrifuge 4. Centrifuge (14,000 x g) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions

The method utilizes electrospray ionization (ESI) in positive mode, as the methoxy and hydroxyl groups on the analyte facilitate protonation.[20][21][22] Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity in quantitative analysis.[23][24][25]

Table 1: Optimized Liquid Chromatography Parameters

ParameterConditionRationale
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid promotes protonation of the analyte for efficient ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrateA rapid gradient ensures a short run time while providing adequate separation from matrix components.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 5 µLA small volume minimizes potential column overload and matrix effects.

Table 2: Optimized Mass Spectrometry Parameters

ParameterAnalyte (1-(4-methoxyphenyl)propanol)IS (Deuterated)Rationale
Ionization Mode ESI PositiveESI PositiveThe analyte structure is amenable to protonation.
Precursor Ion (Q1, m/z) 167.1172.1 (for d5)Represents the protonated molecule [M+H]⁺. The molecular weight of the analyte is 166.22 g/mol .[26] The IS mass is shifted by the number of deuterium atoms.
Product Ion (Q3, m/z) 135.1140.1 (for d5)A stable and abundant fragment ion, likely resulting from the loss of methanol (CH₃OH), providing specificity.
Dwell Time 100 ms100 msSufficient time to acquire >15 data points across the chromatographic peak for accurate integration.
Collision Energy (CE) Optimized (e.g., 15 eV)Optimized (e.g., 15 eV)The voltage applied in the collision cell to induce fragmentation; optimized for maximum product ion signal.
Source Temperature 350 °C350 °CFacilitates desolvation of the ESI droplets.
Gas Flow (Nebulizer) Optimized (e.g., 45 psi)Optimized (e.g., 45 psi)Controls the formation of the aerosol spray.

Bioanalytical Method Validation

To ensure the reliability of the data generated, the method must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[1][2][3][6] This process establishes that the method is fit-for-purpose.[4]

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria (based on FDA/EMA Guidelines)[2][5]
Selectivity & Specificity To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the expected retention times in at least six unique sources of blank matrix.
Linearity & Range To define the concentration range over which the assay is accurate, precise, and linear.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥0.99. The back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of measured results to the true value and the reproducibility of the method.Three validation runs with QCs at a minimum of four levels (LLOQ, Low, Mid, High). Mean accuracy at each level must be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable performance.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria of ±20%.
Matrix Effect To assess the impact of matrix components on analyte ionization.The matrix factor (ratio of analyte peak area in the presence of matrix to analyte peak area in neat solution) should be consistent across different matrix lots. The IS-normalized matrix factor should have a CV ≤15%. The deuterated IS is critical for correcting these effects.[11][12]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Analyte stability is confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage. The mean concentration of stability QCs should be within ±15% of the nominal concentration.

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a logical and self-validating sequence designed for regulatory compliance and scientific rigor.

Caption: Comprehensive Bioanalytical Workflow.

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of 1-(4-methoxyphenyl)propanol in human plasma. The method leverages the power of isotope dilution by incorporating a deuterated internal standard, which is the cornerstone of modern quantitative bioanalysis for achieving the highest levels of accuracy and precision. The straightforward sample preparation and rapid chromatographic analysis make this method highly suitable for supporting drug development studies that require reliable data and high sample throughput. Adherence to established validation guidelines ensures that the data generated is defensible and fit for regulatory submission.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020). U.S. Food and Drug Administration (FDA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Chromatography Today. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Application of Multiple Reaction Monitoring (MRM) in Protein Quantification Analysis. (n.d.). MtoZ Biolabs. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). Journal of Mass Spectrometry. [Link]

  • Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics. (2009). PubMed. [Link]

  • MRM/SRM page. (n.d.). University of Washington Proteomics Resource. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]

  • What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? (2022). AxisPharm. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). (n.d.). ResearchGate. [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.gov. [Link]

  • Principles of mass spectrometry. (2025). Fiveable. [Link]

  • Isotope dilution. (n.d.). Wikipedia. [Link]

  • The Power of Stable Isotope Dilution Assays in Brewing. (2011). BrewingScience. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. (n.d.). PMC. [Link]

  • Sample Preparation. (2016). IonSource. [Link]

  • MALDI or ESI which is suitable for small molecules? (2013). ResearchGate. [Link]

  • Modeling the ionization efficiency of small molecules in positive electrospray ionization. (n.d.). ChemRxiv. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • 1-(4-Methoxyphenyl)-1-propanol. (n.d.). PubChem. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

  • LC-MS Application Data Sheet No. 038. (n.d.). Shimadzu. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015). Agilent Technologies. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. [Link]

  • On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. (2024). LCGC. [Link]

  • LC-high resolution-MS/MS for identification of 69 metabolites of the new psychoactive substance 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe) in rat urine and human liver S9 incubates... (2017). PubMed. [Link]

Sources

Application

Application of 1-(4'-Methoxyphenyl)propanol-methyl-d3 in pharmacokinetic studies

Executive Summary This technical guide details the application of 1-(4'-Methoxyphenyl)propanol-methyl-d3 (hereafter referred to as d3-IS ) as a stable isotope-labeled internal standard (SIL-IS) for the quantitation of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1-(4'-Methoxyphenyl)propanol-methyl-d3 (hereafter referred to as d3-IS ) as a stable isotope-labeled internal standard (SIL-IS) for the quantitation of 1-(4'-Methoxyphenyl)-1-propanol (the Analyte ).

The Analyte is a key metabolic intermediate of trans-anethole (a major component of essential oils used in food and pharma) and related propiophenone derivatives. Accurate quantification is critical for assessing metabolic stability, bioavailability, and potential toxicity (e.g., quinone methide formation). This protocol establishes a validated LC-MS/MS workflow compliant with FDA/EMA bioanalytical guidelines, utilizing the d3-IS to correct for matrix effects and extraction variability.

Compound Profile & Mechanistic Basis

The use of the methyl-d3 analog is strategically chosen. The deuterium label is located on the methoxy group (


), a position that is metabolically stable during the initial phase of analysis and chemically inert to solvent exchange (unlike hydroxyl protons).
FeatureAnalyte (Target)Internal Standard (d3-IS)
Name 1-(4'-Methoxyphenyl)-1-propanol1-(4'-Methoxyphenyl)propanol-methyl-d3
Formula


MW 166.22 g/mol 169.24 g/mol
Label Position NoneMethoxy group (

)
Mass Shift +0 Da+3.02 Da (Sufficient to avoid isotopic overlap)
LogP ~1.9 (Lipophilic)~1.9 (Co-elutes with Analyte)
Why this IS?

In Electrospray Ionization (ESI), benzylic alcohols are prone to in-source fragmentation (loss of


). The d3-IS mirrors this behavior perfectly, ensuring that variations in source temperature or desolvation gas flow affect both analyte and IS equally.

Bioanalytical Method Development (LC-MS/MS)

Mass Spectrometry Optimization
  • Ionization Source: ESI Positive Mode (

    
    ).
    
  • Mechanism: Benzylic alcohols readily protonate and lose water to form a stable carbocation (tropylium-like resonance).

  • MRM Transitions:

CompoundPrecursor Ion

Product Ion

Collision Energy (eV)Rationale
Analyte


20Loss of Ethyl group (

)
d3-IS


20Retention of

moiety

Note: While the protonated molecule


 is 167/170, the water-loss ion (149/152) is often the base peak in the source. Monitoring the transition from this stable fragment yields higher sensitivity.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Retention Time: ~2.1 min (Analyte) and ~2.08 min (d3-IS).

    • Technical Insight: Deuterated compounds often elute slightly earlier than non-deuterated parents on C18 columns due to weaker hydrophobic interactions (the "Deuterium Isotope Effect"). This separation is acceptable but requires the integration window to be set carefully.

Experimental Protocol: Sample Preparation

Objective: Isolate the analyte from plasma while removing proteins and phospholipids that cause ion suppression.

Method: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PP) for this lipophilic alcohol, providing cleaner extracts.

Step-by-Step Workflow:

  • Aliquot: Transfer

    
     of plasma (rat/human) into a 1.5 mL Eppendorf tube.
    
  • IS Spike: Add

    
     of d3-IS working solution  (
    
    
    
    in 50% MeOH).
    • Critical: Vortex for 10 sec to equilibrate IS with the matrix.

  • Extraction: Add

    
     of MTBE (Methyl tert-butyl ether)  or Ethyl Acetate.
    
  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

  • Phase Separation: Centrifuge at

    
     for 5 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of the upper organic layer to a clean glass vial.
    
  • Dry Down: Evaporate to dryness under a stream of Nitrogen at

    
    .
    
  • Reconstitution: Reconstitute in

    
     of Mobile Phase (50:50 Water:ACN).
    
  • Injection: Inject

    
     into the LC-MS/MS.
    

Pharmacokinetic Study Application

Study Design
  • Subject: Male Sprague-Dawley Rats (

    
    ).
    
  • Dosing: Oral Gavage (PO) at

    
     (Progenitor Drug or Pure Analyte).
    
  • Sampling: Tail vein blood collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Anticoagulant:

    
     (Heparin is acceptable, but EDTA prevents potential oxidative degradation).
    
Data Processing

Calculate the Area Ratio (


) for every sample:


Quantify concentration using a weighted linear regression (


) derived from a calibration curve (

).
PK Parameter Calculation

Using Non-Compartmental Analysis (NCA) (e.g., WinNonlin or Phoenix):

  • 
    :  Maximum observed concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve (exposure).
    
  • 
    :  Terminal elimination half-life.
    

Visualizations

Figure 1: Bioanalytical Workflow Logic

This diagram illustrates the self-correcting nature of the Internal Standard method.

Bioanalysis_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike d3-IS (Correction Factor) Sample->Spike Extract LLE Extraction (MTBE) Spike->Extract Loss Matrix Loss / Error Extract->Loss Variable Recovery LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Loss->LCMS Affects both Analyte & IS equally Ratio Calculate Ratio (Analyte Area / IS Area) LCMS->Ratio Result Quantified Conc. (Error Corrected) Ratio->Result

Caption: Workflow demonstrating how the d3-IS compensates for extraction losses and ionization suppression.

Figure 2: Metabolic Context (Anethole Pathway)

Understanding the source of the analyte helps in interpreting PK data.

Metabolism Anethole Trans-Anethole (Parent) Epoxide Anethole Epoxide (Intermediate) Anethole->Epoxide CYP450 Ketone 4-Methoxypropiophenone (Ketone) Epoxide->Ketone Hydrolysis/Rearrangement Alcohol 1-(4'-Methoxyphenyl)propanol (Target Analyte) Ketone->Alcohol Reductase (Reversible) Alcohol->Ketone Dehydrogenase Conjugate Glucuronide/Sulfate (Elimination) Alcohol->Conjugate UGT/SULT

Caption: Metabolic pathway showing the formation of 1-(4'-Methoxyphenyl)propanol from Anethole.

References

  • Newberne, P. et al. (1999). The FEMA GRAS Assessment of Trans-Anethole Used as a Flavouring Substance. Food and Chemical Toxicology.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Sangster, S. A. et al. (1987). Metabolism of anethole. II. Influence of dose size on the route of metabolism in rats and mice. Food and Chemical Toxicology.

  • PubChem Compound Summary. (2023). 1-(4-Methoxyphenyl)-1-propanol.[3][4] National Center for Biotechnology Information.

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia.

Sources

Method

1H and 13C NMR spectral data for 1-(4'-Methoxyphenyl)propanol-methyl-d3

Introduction This application note details the structural characterization of 1-(4'-(trideuteromethoxy)phenyl)propan-1-ol (referred to herein as 1-(4'-Methoxyphenyl)propanol-methyl-d3 ). This compound serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This application note details the structural characterization of 1-(4'-(trideuteromethoxy)phenyl)propan-1-ol (referred to herein as 1-(4'-Methoxyphenyl)propanol-methyl-d3 ). This compound serves as a critical stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic studies, specifically for quantifying the metabolic O-demethylation of phenylpropanoid derivatives and related pharmaceuticals (e.g., fenipentol analogs).

The integration of deuterium (


) into the methoxy group introduces distinct spectral features—most notably the "silencing" of the methoxy singlet in 

NMR and the emergence of a spin-coupled multiplet in

NMR due to Carbon-Deuterium (

) coupling.

Structural Definition & Isotope Labeling

  • Chemical Name: 1-(4-(trideuteromethoxy)phenyl)propan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 169.24 g/mol (approx. +3 Da shift from non-deuterated parent)

  • Label Position: The methyl group of the ether moiety (

    
    ).
    

Note on Isomerism: This protocol focuses on the 1-propanol isomer (benzylic alcohol). Researchers working with the 2-propanol isomer should adjust the alkyl chain assignments accordingly, though the aromatic and methoxy signals remain comparable.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and high-resolution spectral data, the following protocol adheres to GLP (Good Laboratory Practice) standards.

Materials
  • Analyte: >98% isotopic enrichment 1-(4'-Methoxyphenyl)propanol-methyl-d3.

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Alternative: DMSO-

      
       is recommended if hydroxyl proton coupling is required for conformational analysis.
      
  • NMR Tube: 5 mm precision borosilicate glass (Wilmad 528-PP or equivalent).

Preparation Workflow
  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 600

    
     of 
    
    
    
    . Vortex gently for 30 seconds until fully dissolved.
  • Filtration (Optional): If particulates are visible, filter through a glass wool plug directly into the NMR tube.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes prior to shimming.

Acquisition Parameters (Standard 400 MHz Instrument)
Parameter

NMR

NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)
Scans (NS) 161024 (min)
Relaxation Delay (D1) 1.0 sec2.0 sec
Acquisition Time 4.0 sec1.3 sec
Temperature 298 K298 K

Spectral Data Analysis

The following data compares the theoretical and observed shifts of the deuterated analog against the non-deuterated parent compound.

NMR Data (400 MHz, )

The defining characteristic of the methyl-d3 analog is the complete disappearance of the strong singlet typically observed at


 3.80 ppm.
PositionMoietyShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
Ar-H Aromatic (ortho to alkyl)7.26 - 7.30Doublet (d)2H8.6AA'BB' system
Ar-H Aromatic (ortho to OMe)6.86 - 6.90Doublet (d)2H8.6AA'BB' system
CH-OH Benzylic Methine4.56 - 4.60Triplet (t)1H6.6Deshielded by OH/Ar
OCH3 Methoxy SILENT -- 0H -- Replaced by

CH2 Methylene1.68 - 1.85Multiplet (m)2H--Diastereotopic character possible
CH3 Terminal Methyl0.91Triplet (t)3H7.4--
OH Hydroxyl~1.8 - 2.2Broad Singlet1H--Concentration dependent
NMR Data (100 MHz, )

The carbon spectrum confirms the presence of deuterium via the isotope shift and C-D coupling (splitting the methoxy carbon signal).

PositionCarbon TypeShift (

, ppm)
Signal ShapeNotes
C-O (Ar) Quaternary Aromatic159.1SingletIpso to methoxy
C-Alkyl Quaternary Aromatic136.4SingletIpso to propyl chain
Ar-CH Aromatic CH127.4SingletOrtho to alkyl
Ar-CH Aromatic CH113.8SingletOrtho to methoxy
CH-OH Benzylic75.7Singlet--
OCD3 Deuteromethoxy ~54.6 Septet

Hz (Isotope effect)
CH2 Methylene31.9Singlet--
CH3 Methyl10.2Singlet--

Technical Insight: The carbon of the


 group typically shifts upfield by approximately 0.4–0.8 ppm compared to the non-deuterated 

(normally ~55.3 ppm) due to the deuterium isotope effect. The septet multiplicity arises from coupling to three deuterium nuclei (

, where

for deuterium).

Mechanistic & Workflow Visualization

The following diagram illustrates the logical workflow for verifying the deuterated standard, highlighting the specific spectral checkpoints.

NMR_Workflow Sample Sample: 1-(4'-Methoxyphenyl) propanol-methyl-d3 Solvent Solvation in CDCl3 (+TMS Ref) Sample->Solvent H_NMR 1H NMR Acquisition (400 MHz) Solvent->H_NMR C_NMR 13C NMR Acquisition (100 MHz, Decoupled) Solvent->C_NMR Check_H Checkpoint 1: Absence of Singlet @ 3.8 ppm H_NMR->Check_H Process FID Check_C Checkpoint 2: Septet @ ~54.6 ppm C_NMR->Check_C Process FID Validation VALIDATED STRUCTURE Isotopic Enrichment Confirmed Check_H->Validation Confirmed Silence Check_C->Validation Confirmed Coupling

Figure 1: Analytical workflow for the structural validation of the deuterated standard, emphasizing the two critical spectral checkpoints.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-(4-Methoxyphenyl)-1-propanol Mass Spectrum and chemical properties. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wishart, D. S., et al. (2022).[3] NP-MRD: The Natural Products Magnetic Resonance Database - Spectral Data for Phenylpropanoids. Nucleic Acids Research. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Deuterium Isotope Effects in Carbon-13 NMR. University of Wisconsin-Madison Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding contamination with non-deuterated 1-(4-methoxyphenyl)propanol

Welcome to the Technical Support Center for Deuterated 1-(4-methoxyphenyl)propanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding, identi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Deuterated 1-(4-methoxyphenyl)propanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding, identifying, and troubleshooting contamination with the non-deuterated form of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the handling and use of deuterated 1-(4-methoxyphenyl)propanol.

Q1: What are the primary sources of contamination with non-deuterated 1-(4-methoxyphenyl)propanol?

A1: Contamination can arise from several sources:

  • Incomplete Deuteration During Synthesis: If the synthesis of the deuterated compound is not driven to completion, residual non-deuterated starting material or partially deuterated intermediates can remain.

  • Cross-Contamination in the Laboratory: Using glassware, syringes, or other equipment that has been in contact with the non-deuterated analog is a common source of contamination.[1]

  • Atmospheric Moisture: Exchangeable deuterium atoms, such as the one on the hydroxyl group, can be replaced by protons from atmospheric water if the compound is not handled under anhydrous conditions.[2]

  • Protic Solvents: Using non-deuterated protic solvents for dissolution or chromatography can lead to H/D exchange at labile sites.

Q2: What are the best practices for storing deuterated 1-(4-methoxyphenyl)propanol to maintain its isotopic purity?

A2: Proper storage is crucial for preserving the isotopic integrity of your compound.

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen to prevent exchange with atmospheric moisture.[3]

  • Airtight Containers: Use vials with tight-fitting septa or ampules to minimize exposure to air and moisture.

  • Controlled Temperature: Store at a cool, stable temperature as recommended by the supplier. For long-term storage, refrigeration (2-8°C) is often advisable, but always consult the product's technical data sheet.[4]

  • Desiccation: Storing vials within a desiccator containing a suitable drying agent can provide an additional layer of protection against moisture.

Q3: How can I quickly check for the presence of non-deuterated contamination?

A3: The most direct method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy.[5] If your 1-(4-methoxyphenyl)propanol is deuterated at specific positions, the corresponding proton signals in the ¹H NMR spectrum should be absent or significantly reduced in intensity. The appearance of signals at the chemical shifts expected for the non-deuterated compound is a strong indicator of contamination. Mass spectrometry can also be used to detect the presence of the lower mass, non-deuterated isotopologue.[6][7]

Q4: Can I use standard laboratory solvents with my deuterated compound?

A4: It is critical to use deuterated solvents for any spectroscopic analysis (e.g., NMR) to avoid large solvent peaks obscuring the signals from your compound.[8] For other applications like chromatography, while non-deuterated solvents can be used, it's important to choose aprotic solvents if your compound has exchangeable deuterium atoms to prevent H/D exchange. If a protic solvent must be used, be aware of the potential for loss of deuterium at labile positions.

Troubleshooting Guide: Identifying and Resolving Contamination

This section provides a more in-depth, problem-oriented approach to specific issues you may encounter during your experiments.

Problem 1: My ¹H NMR spectrum shows unexpected peaks corresponding to the non-deuterated compound. How do I confirm the source of contamination?

Explanation: The presence of proton signals where deuterium should be is a clear indication of isotopic impurity. The source of this contamination could be an incomplete synthesis reaction or accidental introduction of the non-deuterated compound during your experimental workflow.

Troubleshooting Workflow:

G A Unexpected peaks in ¹H NMR B Analyze a fresh, unopened vial of the deuterated compound A->B C Peaks are still present B->C Yes D Peaks are absent B->D No E Contamination is from the supplier or synthesis batch. Contact supplier for analysis or consider re-purification. C->E F Contamination is from the experimental workflow. D->F G Review handling procedures. Check for cross-contamination from glassware, syringes, etc. F->G H Analyze a blank deuterated solvent used for NMR prep F->H I Contaminant peaks present in solvent blank H->I Yes K Contaminant peaks absent in solvent blank H->K No J Source is contaminated NMR solvent. Use a fresh, sealed bottle of solvent. I->J L Source is likely contaminated glassware or handling. Implement rigorous cleaning protocols. K->L

Caption: Decision tree for troubleshooting the source of non-deuterated contamination.

Detailed Steps:

  • Analyze a Control Sample: Prepare an NMR sample from a fresh, unopened vial of your deuterated 1-(4-methoxyphenyl)propanol using a new, sealed bottle of deuterated solvent and meticulously cleaned glassware.

  • Interpret the Control Spectrum:

    • If the unexpected peaks persist, the contamination is likely inherent to the supplied material. Contact the manufacturer for a certificate of analysis or consider purification.

    • If the peaks are absent in the control, the contamination was introduced during your previous experimental setup.

  • Audit Your Workflow:

    • Glassware and Equipment: Ensure all glassware is thoroughly cleaned and dried in an oven (e.g., at 150°C for several hours) before use to remove any residual compounds and moisture.[9]

    • Solvent Integrity: Prepare an NMR sample of only the deuterated solvent from the bottle you used previously. If the contaminant peaks are present, the solvent is the source of contamination.

Problem 2: My mass spectrometry results show a significant peak for the M+0 ion, indicating the presence of the non-deuterated compound. How can I remove this impurity?

Explanation: Mass spectrometry is highly sensitive for detecting isotopic impurities.[7] The presence of a significant M+0 peak (the molecular weight of the non-deuterated compound) confirms contamination. Separation of deuterated and non-deuterated compounds can be challenging due to their similar chemical properties, but it is often achievable with the right chromatographic techniques.

Purification Protocol: Flash Column Chromatography

Flash column chromatography can be an effective method for separating the deuterated and non-deuterated forms of 1-(4-methoxyphenyl)propanol. While their polarity is very similar, minor differences in their interaction with the stationary phase can be exploited for separation.

Table 1: Example Parameters for Chromatographic Separation

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute the compounds. The slightly different retention times of the deuterated and non-deuterated species can be resolved with a shallow gradient.
Detection UV (254 nm) and TLCThe aromatic ring allows for UV detection. Collect small fractions and analyze by TLC to identify the fractions containing the pure deuterated compound.

Experimental Workflow:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Load the Sample: Dissolve the contaminated compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute with a Gradient: Begin elution with the low-polarity mobile phase, gradually increasing the ethyl acetate concentration. The non-deuterated compound may elute slightly differently than the deuterated one.[10]

  • Collect and Analyze Fractions: Collect small fractions and analyze them by TLC. Spot the collected fractions against your contaminated starting material and a pure standard of the non-deuterated compound if available.

  • Combine and Concentrate: Combine the fractions that show a single spot corresponding to the pure deuterated compound and remove the solvent under reduced pressure.

  • Confirm Purity: Analyze the purified product by ¹H NMR and mass spectrometry to confirm the removal of the non-deuterated impurity.

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation A Dissolve contaminated compound B Adsorb onto silica gel A->B C Load onto packed column B->C D Elute with Hexane/EtOAc gradient C->D E Collect small fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Concentrate under reduced pressure G->H I Confirm purity by NMR and MS H->I

Caption: Workflow for purification of deuterated 1-(4-methoxyphenyl)propanol.

Problem 3: I suspect incomplete deuteration from the synthesis. What are the likely causes?

Explanation: The synthesis of deuterated 1-(4-methoxyphenyl)propanol can be achieved through methods such as the reduction of a deuterated ketone precursor or through H-D exchange reactions on the aromatic ring.[11][12][13] Incomplete deuteration can result from several factors in these synthetic routes.

Potential Causes of Incomplete Deuteration:

  • Reduction of a Ketone Precursor (e.g., 4-methoxypropiophenone):

    • Non-Deuterated Reducing Agent: If a standard reducing agent like sodium borohydride (NaBH₄) is used instead of a deuterated one (e.g., NaBD₄), a proton, not a deuteron, will be added at the carbinol position.

    • Protic Solvent Quench: Quenching the reaction with a protic solvent (e.g., H₂O, MeOH) before the deuterated reducing agent has fully reacted can introduce protons. A deuterated quench (e.g., D₂O) is preferable.[9]

  • H-D Exchange on the Aromatic Ring:

    • Insufficient Reaction Time or Temperature: H-D exchange reactions, often catalyzed by acids or metals, require sufficient time and energy to proceed to completion.[14][15]

    • Catalyst Deactivation: The catalyst used for the exchange may become deactivated before all exchangeable positions have been deuterated.

    • Low Isotopic Purity of Deuterium Source: The deuterium source itself (e.g., D₂O, D₂ gas) may contain protic impurities.

Preventative Measures:

  • Verify Reagents: Ensure that all deuterated reagents have a high isotopic enrichment as specified by the supplier.

  • Optimize Reaction Conditions: Follow established protocols for reaction time, temperature, and catalyst loading.[16]

  • Use Anhydrous Techniques: For reactions sensitive to moisture, use oven-dried glassware and perform the reaction under an inert atmosphere.

References

Sources

Optimization

Low recovery of internal standard 1-(4'-Methoxyphenyl)propanol-methyl-d3

Topic: Low Recovery of Internal Standard 1-(4'-Methoxyphenyl)propanol-methyl-d3 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist[1] Executive Summary You are experiencing low recovery wit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Recovery of Internal Standard 1-(4'-Methoxyphenyl)propanol-methyl-d3 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are experiencing low recovery with 1-(4'-Methoxyphenyl)propanol-methyl-d3 .[1] While generic troubleshooting often blames "matrix effects," the specific chemical structure of your analyte—a secondary benzylic alcohol —suggests a more insidious root cause: Acid-Catalyzed Dehydration .

This guide moves beyond basic checklist troubleshooting. We will analyze the chemical instability inherent to this molecule, the chromatographic pitfalls of deuterium labeling, and the rigorous diagnostics required to isolate the failure point.

Module 1: The "Silent Killer" – Chemical Instability[2]

The Hypothesis: Your Internal Standard (IS) is not "missing"; it has chemically transformed. 1-(4'-Methoxyphenyl)propanol contains a hydroxyl group on a benzylic carbon (adjacent to the phenyl ring).[1] In the presence of protons (acidic mobile phases, precipitating agents like TCA or formic acid), benzylic alcohols are prone to E1 elimination , dehydrating to form an alkene (anethole analogs).

The Mechanism:

  • Protonation: The hydroxyl oxygen accepts a proton (

    
    ) from your acid modifier.[1]
    
  • Carbocation Formation: Water leaves, creating a resonance-stabilized benzylic carbocation.[1]

  • Elimination: A proton is removed from the adjacent carbon, forming a double bond.

  • Result: The mass shifts by -18 Da (loss of water), and the molecule becomes highly lipophilic, eluting much later or washing off in the waste step.

Visualizing the Failure Mode

BenzylicDehydration Start 1-(4'-Methoxyphenyl)propanol (Intact IS) Intermediate Benzylic Carbocation (Highly Reactive) Start->Intermediate Protonation & -H2O Acid Acidic Conditions (0.1% Formic, TCA, etc.) Acid->Intermediate Product Alkene Derivative (Mass -18 Da) Intermediate->Product E1 Elimination Loss Signal Loss (Elutes in Wash/Waste) Product->Loss Retention Shift

Figure 1: Acid-catalyzed dehydration pathway of benzylic alcohols.[1] The "missing" recovery is often the molecule converting to a lipophilic alkene which elutes outside the monitoring window.

Troubleshooting Protocol A: Stability Stress Test
  • Q: How do I confirm if my IS is degrading?

  • Step 1: Prepare a neat standard of the IS in neutral solvent (e.g., Methanol/Water 50:50, no acid).

  • Step 2: Prepare a second standard in your mobile phase (assuming it contains 0.1% Formic or Acetic acid).[1] Let it sit for 4 hours at room temperature.

  • Step 3: Inject both.

  • Step 4: Monitor two MRM transitions:

    • Transition 1: Parent IS mass (e.g.,

      
      ).
      
    • Transition 2: Dehydrated mass (Parent - 18 Da).[1]

  • Verdict: If the "Acid" sample shows lower area for Transition 1 and appearance of Transition 2, your mobile phase or extraction pH is too aggressive. Switch to Ammonium Acetate (pH 5-6) or remove acid from the extraction.

Module 2: The Deuterium Isotope Effect

The Hypothesis: Your IS is separating from your analyte during chromatography.[2] Deuterium (


) is slightly more lipophilic than Hydrogen (

).[1] However, in Reversed-Phase LC (RPLC), deuterated compounds often have slightly shorter retention times than their non-deuterated analogs due to weaker interaction with the C18 stationary phase [1].

The Risk: If your IS elutes 0.1–0.2 minutes earlier than your analyte, it may land in a region of ion suppression (e.g., salts or phospholipids) that the analyte avoids. This destroys the validity of the IS as a normalization tool.

Troubleshooting Protocol B: Retention Mapping
  • Q: Is my IS tracking the analyte correctly?

  • Step 1: Inject a mixture of Analyte + IS.[1]

  • Step 2: Zoom in on the retention time (RT).[3]

  • Step 3: Calculate

    
    .[1]
    
  • Verdict:

    • If

      
       min, and the IS peak shape is distorted, the isotope effect is significant.
      
    • Fix: Lower the organic gradient slope to merge the peaks, or switch to a 13C-labeled IS (which has no retention shift).

Module 3: Distinguishing Matrix Effects from Extraction Loss

The Hypothesis: You cannot fix "low recovery" until you know if it is Extraction Inefficiency (Chemistry) or Ion Suppression (Physics). You must use the "Matuszewski Strategy" [2].

Diagnostic Workflow

MatrixAssessment SetA Set A: Neat Standard (In Mobile Phase) Calc1 Calculate Matrix Factor (MF) (Area B / Area A) SetA->Calc1 SetB Set B: Post-Extraction Spike (Spike IS into Blank Matrix Extract) SetB->Calc1 Calc2 Calculate Recovery (RE) (Area C / Area B) SetB->Calc2 SetC Set C: Pre-Extraction Spike (Spike IS into Matrix, then Extract) SetC->Calc2 Result1 MF < 0.8? Ion Suppression Calc1->Result1 If Low Result2 RE < 50%? Extraction Issue Calc2->Result2 If Low

Figure 2: The Matuszewski Protocol for isolating bioanalytical failure modes.

Data Interpretation Guide
MetricCalculationResultDiagnosis & Action
Matrix Factor (MF)

< 0.85 Ion Suppression. The IS is eluting with phospholipids.[1] Action: Perform Phospholipid Removal (SPE) or divert the first 1-2 mins of LC flow to waste.
Recovery (RE)

< 50% Extraction Failure. The IS is not partitioning into the organic phase. Action: Adjust pH. For this molecule (pKa ~14), ensure pH is neutral. Avoid strong acids (dehydration risk).[1]
Process Efficiency

Low Total System Yield. This is what you see as "low signal." It is the product of MF

RE.
Module 4: Adsorption (The "Sticky" Problem)

The Hypothesis: 1-(4'-Methoxyphenyl)propanol is lipophilic (


) but possesses a hydroxyl group capable of hydrogen bonding with silanols on glass surfaces.[1]

The Fix:

  • Glassware: Do not use untreated glass vials. Use Silanized Glass or Polypropylene (PP) vials.

  • Solvent: Ensure your reconstitution solvent contains at least 20-30% organic (Methanol/Acetonitrile).[1] 100% aqueous solvents will drive the lipophilic IS onto the container walls.

Summary of Recommended Fixes
  • Neutralize: Remove strong acids (TFA, HCl, high % Formic) from extraction and mobile phases to prevent benzylic dehydration.

  • Diagnose: Run the Matuszewski protocol (Sets A, B, C) to distinguish suppression from extraction loss.

  • Container: Switch to polypropylene vials to prevent adsorption.

  • Integration: If D3/H peaks separate, widen integration windows or adjust the gradient to force co-elution.

References
  • Wang, S., & Cyronak, M. (2003). "Deuterium isotope effect on the retention time of internal standards in liquid chromatography/mass spectrometry." Journal of Mass Spectrometry, 17(1), 2815–2821.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019–3030.

  • FDA. (2018).[1][4] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[1][4][5][6][7]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Isotopic Purity Assessment of 1-(4'-Methoxyphenyl)propanol-methyl-d3

Executive Summary & Application Context In the high-stakes environment of drug development and bioanalysis, 1-(4'-Methoxyphenyl)propanol-methyl-d3 serves a critical function, primarily as a Stable Isotope Labeled Interna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the high-stakes environment of drug development and bioanalysis, 1-(4'-Methoxyphenyl)propanol-methyl-d3 serves a critical function, primarily as a Stable Isotope Labeled Internal Standard (SIL-IS). Its non-deuterated analog, 1-(4'-Methoxyphenyl)propanol, is a common metabolic derivative found in the degradation pathways of phenylpropanoid drugs (e.g., fenpropimorph derivatives) or as a chiral intermediate in fine chemical synthesis.

The utility of this


-standard hinges on a single critical quality attribute (CQA): Isotopic Purity . Specifically, the absence of the non-labeled (

) isotopologue. If your internal standard contains even trace amounts (<1%) of the

parent, it will contribute a false signal to the analyte channel, artificially inflating Low Limit of Quantitation (LLOQ) values and causing method validation failure under FDA/EMA guidelines.

This guide moves beyond basic "Certificate of Analysis" checks, offering a rigorous, comparative technical framework for validating the isotopic integrity of this specific ether-labeled secondary alcohol.

Comparative Analysis of Assessment Methodologies

To validate the


-enrichment of the methoxy group, three primary methodologies exist. As a Senior Scientist, I strongly advocate for a hybrid approach  (Method A + Method B) for definitive characterization.
Table 1: Method Performance Matrix
FeatureMethod A: HRMS (Orbitrap/Q-TOF) Method B:

H-qNMR
Method C: Low-Res LC-MS (Triple Quad)
Primary Output Isotopic Distribution (

vs

ratio)
Molar Purity & Positional ConfirmationApproximate Mass Confirmation
Sensitivity Ultra-High (detects <0.01%

)
Moderate (requires >1 mg sample)High, but low resolution
Specificity Gold Standard. Resolves isobaric interferences.Excellent for confirming the label is on the

.
Prone to unit-resolution overlaps.
Key Limitation Ionization bias (rare for isotopes)Cannot easily quantify <0.5%

impurity.
Cannot distinguish

background from noise easily.
Throughput MediumLowHigh
Recommendation Mandatory for Release Testing Mandatory for Structural ID Screening Only

Deep Dive: The "Zero-Contribution" Directive

The greatest risk with 1-(4'-Methoxyphenyl)propanol-methyl-d3 is "Isotopic Cross-Talk." Because the mass shift is only +3 Da, the isotope cluster of the native analyte (specifically the M+2 peak from


 or 

) can tail into the IS channel, or conversely, the

impurity in the IS can contaminate the analyte channel.
Experimental Logic: The Cross-Talk Decision Tree

The following diagram illustrates the logic flow for determining if the standard is fit for purpose in a Regulated Bioanalysis (GLP) setting.

CrossTalkLogic Start Start: Isotopic Purity Assessment Step1 Inject Pure IS (d3) into LC-MS Start->Step1 Decision1 Signal detected in Analyte Channel (d0)? Step1->Decision1 Fail1 FAIL: d0 Contamination (False Positive Risk) Decision1->Fail1 Yes (>20% LLOQ) Pass1 PASS: < 5% of LLOQ Response Decision1->Pass1 No Step2 Inject Pure Analyte (d0) at ULOQ Pass1->Step2 Decision2 Signal detected in IS Channel (d3)? Step2->Decision2 Fail2 FAIL: Native Isotope Interference (M+3 Overlap) Decision2->Fail2 Yes Pass2 PASS: Clean IS Channel Decision2->Pass2 No Final Standard Validated for Use Pass2->Final

Caption: Decision logic for validating IS suitability. FDA guidelines require interference to be


 of the IS response.[1]

Detailed Experimental Protocols

Protocol A: HRMS Isotopic Enrichment Calculation (The Gold Standard)

Objective: Quantify the exact percentage of


 (unlabeled), 

,

, and

species.
  • Instrument Setup:

    • System: Q-Exactive (Orbitrap) or Q-TOF.

    • Mode: ESI Positive (Targeting

      
       or 
      
      
      
      ).
    • Note: Secondary alcohols like 1-(4'-Methoxyphenyl)propanol often lose water in the source. Ensure you are monitoring the stable ion.

    • Resolution: Set to >60,000 FWHM to resolve the

      
       peak from potential background matrix peaks.
      
  • Sample Prep:

    • Dilute the standard to ~1 µg/mL in 50:50 Methanol:Water. Avoid high concentrations to prevent detector saturation (which distorts isotope ratios).

  • Data Acquisition & Calculation:

    • Acquire spectra in "Zoom Scan" or SIM mode centered on the parent mass (

      
       ~167 for 
      
      
      
      , ~170 for
      
      
      ).
    • Calculation Formula:

      
      
      Where 
      
      
      
      is the intensity of the isotopologue with
      
      
      deuterium atoms, and
      
      
      is the total number of labeled positions (3).
    • Simplified Purity Check (Critical for Bioanalysis):

      
      
      
Protocol B: H-NMR Structural Confirmation

Objective: Confirm the deuterium label is exclusively on the methoxy group and not "scrambled" onto the phenyl ring or alkyl chain.

  • Solvent: Dissolve ~5 mg in

    
     or 
    
    
    
    .
  • Acquisition: Standard proton sequence (16-32 scans).

  • Analysis:

    • Target Region: 3.7 – 3.9 ppm (typical range for Ar-

      
      ).
      
    • Pass Criteria: The strong singlet corresponding to the methoxy group (3H) must be absent or reduced to a tiny residual bump (indicating <1%

      
      ).
      
    • Control: Compare against the spectrum of the non-deuterated parent. The aromatic protons (6.8 – 7.3 ppm) and the propyl chain protons should remain unchanged.

Synthesis & Validation Workflow

Understanding the source of the impurity helps in troubleshooting. The synthesis typically involves alkylating 1-(4-hydroxyphenyl)propanol with


 (iodomethane-d3). Incomplete reaction or use of low-enrichment 

leads to

contamination.

ValidationWorkflow Raw Raw Synthesis (Alkylation with CD3-I) Purify Purification (Silica/HPLC) Raw->Purify NMR 1H-NMR Check (Confirm -OCD3) Purify->NMR HRMS HRMS Check (Calc % Enrichment) NMR->HRMS If -OCH3 signal absent Reject Reject/Reprocess NMR->Reject If -OCH3 signal present Release Release as Reference Standard HRMS->Release d0 < 0.5% HRMS->Reject d0 > 0.5%

Caption: Integrated workflow for ensuring chemical and isotopic integrity prior to release.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[2] Guidelines on Internal Standard Interference and Cross-Talk. [Link]

  • National Institute of Standards and Technology (NIST). 1-Propanone, 1-(4-methoxyphenyl)- (Parent Ketone Data).[3] NIST Chemistry WebBook, SRD 69. (Accessed 2026).[4] [Link]

  • ResearchGate (Review). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (General methodology for calculating isotopic enrichment). [Link]

  • PubChem. 1-(4-Methoxyphenyl)-1-propanol (Compound Summary). National Library of Medicine.[4] [Link]

Sources

Comparative

Technical Guide: Certificate of Analysis for 1-(4'-Methoxyphenyl)propanol-methyl-d3 Reference Material

Executive Summary In the high-stakes environment of bioanalytical method validation, the integrity of your Internal Standard (IS) is not merely a box to check—it is the linchpin of quantitative accuracy. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of bioanalytical method validation, the integrity of your Internal Standard (IS) is not merely a box to check—it is the linchpin of quantitative accuracy. This guide provides a technical deep-dive into the Certificate of Analysis (CoA) for 1-(4'-Methoxyphenyl)propanol-methyl-d3 , a critical stable isotope-labeled reference material used in the quantification of methoxy-propiophenone metabolites and related pharmaceutical intermediates.

We compare the performance of ISO 17034 Certified Reference Materials (CRMs) against standard research-grade alternatives, demonstrating how isotopic purity and rigorous characterization directly impact Lower Limits of Quantitation (LLOQ) and assay reproducibility in LC-MS/MS workflows.

Part 1: The Criticality of the CoA – More Than Just Purity

When evaluating a CoA for 1-(4'-Methoxyphenyl)propanol-methyl-d3 , researchers often default to "Chemical Purity." However, for a mass spectrometry internal standard, Isotopic Purity (Atom % D) is the governing parameter for assay success.

The Compound[1]
  • Chemical Name: 1-(4'-(Trideuteromethoxy)phenyl)propanol

  • Labeling: The methyl group on the ether linkage is fully deuterated (

    
    ).
    
  • Stability Advantage: unlike deuterium on exchangeable sites (e.g., hydroxyl

    
    ), the methyl-d3 label is chemically inert and resistant to back-exchange in aqueous mobile phases, ensuring robust data.
    
Comparative Analysis: ISO 17034 CRM vs. Research Grade

The following table contrasts the specifications you should demand in a CoA versus what is typically found in lower-tier products.

ParameterHigh-Grade CRM (ISO 17034) Generic Research Grade Impact on Data
Isotopic Purity ≥ 99.5 Atom % D ~98 Atom % DLow enrichment leads to "d0 contribution" (unlabeled impurity), causing false positives in the analyte channel.
Chemical Purity ≥ 99.0% (HPLC & GC) ≥ 95%Impurities may suppress ionization or co-elute with the analyte.
Isotopic Distribution Explicitly listed (e.g., d0 < 0.1%)Often omittedWithout d0 quantification, you cannot calculate the IS interference factor.
Homogeneity Tested & VerifiedNot PerformedInconsistent concentration across vials leads to calibration drift.
Uncertainty Expanded Uncertainty (

) provided
NoneEssential for ISO 17025 accredited labs to calculate total error budgets.

Part 2: Scientific Integrity – The Mechanics of Failure

Why do these CoA parameters matter? As an Application Scientist, I have troubleshot countless assays where the root cause was not the instrument, but the reference material.

The "Cross-Signal" Trap

In LC-MS/MS, we monitor specific transitions. For this compound:

  • Analyte (d0): Precursor

    
     Fragment 
    
    
    
  • IS (d3): Precursor

    
     Fragment 
    
    
    
    (or
    
    
    )

If your CoA shows only 98% isotopic enrichment, the remaining 2% is likely


 or 

.
  • The Risk: The

    
     impurity in your IS spikes into the analyte channel.
    
  • The Consequence: You artificially raise the background noise. If you are trying to reach an LLOQ of 1 ng/mL, a 2% contribution from the IS (added at 100 ng/mL) contributes 2 ng/mL of false signal, making your LLOQ impossible to validate.

The Deuterium Isotope Effect

Deuterium is slightly more lipophilic than hydrogen. In Reverse Phase Chromatography (RPC), deuterated standards often elute slightly earlier than their non-deuterated counterparts.

  • CoA Relevance: A high-quality CoA will provide the chromatographic retention time.

  • Matrix Effect: If the shift is significant, the IS may elute in a region of ion suppression different from the analyte. While the "methyl-d3" shift is usually minimal compared to ring-deuteration, it must be verified.

Part 3: Experimental Validation Protocols

Do not blindly trust the CoA. Validate the material upon receipt using these self-validating protocols.

Protocol A: Isotopic Interference (Cross-Signal Contribution)

Objective: Quantify the signal contribution of the IS to the Analyte channel and vice versa.

  • Preparation:

    • Solution A (IS Only): Prepare IS at the working concentration (e.g., 200 ng/mL) in mobile phase.

    • Solution B (Analyte Only): Prepare Analyte at ULOQ (Upper Limit of Quantitation) concentration.

    • Solution C (Blank): Pure mobile phase.

  • LC-MS/MS Method: Use the optimized MRM transitions for both d0 and d3.

  • Injection Sequence: Blank

    
     Solution A 
    
    
    
    Blank
    
    
    Solution B.
  • Calculation:

    • IS to Analyte Interference: Measure the area of the Analyte transition in Solution A .

    • Acceptance Criteria: Must be

      
       of the LLOQ response (per FDA/EMA guidelines).
      
Protocol B: CoA Verification Workflow

The following diagram outlines the decision process for accepting a new lot of reference material based on CoA data.

CoA_Decision_Tree Start Receive Reference Material 1-(4'-Methoxyphenyl)propanol-methyl-d3 Check_ISO Is Manufacturer ISO 17034 Accredited? Start->Check_ISO Check_Purity Chemical Purity > 99.0%? Check_ISO->Check_Purity Yes Check_ISO->Check_Purity No (Risk Assessment Req) Check_IsoPurity Isotopic Enrichment > 99.5 Atom % D? Check_Purity->Check_IsoPurity Yes Fail MATERIAL REJECTED Request Replacement or Adjust LLOQ Check_Purity->Fail No Check_d0 Is d0 impurity quantified in CoA? Check_IsoPurity->Check_d0 Yes Check_IsoPurity->Fail No (<98%) Calc_Interference Calculate Theoretical Interference at LLOQ Check_d0->Calc_Interference d0 > 0.1% Pass MATERIAL APPROVED Proceed to Method Validation Check_d0->Pass d0 < 0.1% Calc_Interference->Pass Interference < 20% of LLOQ Calc_Interference->Fail Interference > 20% of LLOQ

Figure 1: Decision Logic for Reference Material Acceptance. This workflow ensures that the IS purity is compatible with the intended assay sensitivity.

Part 4: Visualizing the Bioanalytical Workflow

The following diagram illustrates where the Reference Material is introduced and how its quality propagates through the entire analytical chain.

Bioanalytical_Workflow Stock Stock Preparation (Weighing CRM) Spike IS Spiking (Addition to Sample) Stock->Spike Extraction Sample Extraction (LLE / SPE / PPT) Spike->Extraction LCMS LC-MS/MS Analysis (MRM Detection) Extraction->LCMS Data Data Processing (Area Ratio: Analyte/IS) LCMS->Data Err1 Error: Weighing Uncertainty (Mitigated by CoA U_CRM) Err1->Stock Err2 Error: Isotopic Interference (Mitigated by >99.5% D) Err2->Data

Figure 2: Impact of IS Quality on Bioanalytical Workflow. Note how CoA-defined uncertainties (Weighing) and Purity (Interference) directly affect the final Data Processing step.

Part 5: Interpretation of CoA Analytical Data

When reviewing the CoA for 1-(4'-Methoxyphenyl)propanol-methyl-d3, focus on these specific sections:

  • H-NMR / C-NMR:

    • What to look for: Absence of peaks in the methoxy region (~3.8 ppm in H-NMR).

    • Why: If you see a signal at 3.8 ppm, the deuteration is incomplete (presence of

      
       or 
      
      
      
      ). The methyl-d3 group should be "silent" in proton NMR or show complex coupling in Carbon NMR.
  • Mass Spectrometry (High Resolution):

    • What to look for: The parent ion

      
       or 
      
      
      
      .
    • Critical Check: Look for the

      
       peak (the unlabeled d0). The intensity of this peak relative to the 
      
      
      
      peak defines your isotopic purity.
  • Water Content (Karl Fischer):

    • Relevance: Deuterated standards are expensive.[1] If the CoA reports 5% water, and you don't correct for it during weighing, your stock solution concentration will be 5% lower than calculated, introducing systematic bias.

References

  • International Organization for Standardization. (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers.[2][3]Link

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4]Link

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Importance of Isotopic Purity.Link

  • BenchChem. (2025).[1] A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation.Link

  • LGC Standards. (2023). Certificate of Analysis Explained: ISO Guide 31 Requirements.[5][6]Link

Sources

Validation

A Comparative Mass Spectral Analysis: Unveiling the Impact of Deuteration on 1-(4-methoxyphenyl)propanol

A Technical Guide for Researchers in Drug Metabolism and Synthetic Chemistry In the landscape of analytical chemistry, particularly within the realms of drug development and metabolic studies, the strategic use of stable...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Metabolism and Synthetic Chemistry

In the landscape of analytical chemistry, particularly within the realms of drug development and metabolic studies, the strategic use of stable isotope labeling is a cornerstone for achieving unambiguous compound identification and quantification. Deuterium (²H), a stable isotope of hydrogen, serves as an invaluable tool in mass spectrometry by inducing a predictable mass shift in a molecule and its fragments, thereby providing a clear spectral signature. This guide presents a comparative analysis of the electron ionization mass spectra of 1-(4-methoxyphenyl)propanol and its deuterated analog, 1-(4-methoxyphenyl)propanol-1-d.

This comparison will elucidate the fundamental principles of mass spectral fragmentation of aromatic alcohols and demonstrate how deuterium labeling can be leveraged to confirm fragmentation pathways and aid in structural elucidation. The insights provided are particularly relevant for researchers engaged in metabolite identification, reaction mechanism studies, and quantitative bioanalysis using isotope dilution mass spectrometry.

Understanding the Fragmentation of Aromatic Alcohols

The mass spectrum of an organic molecule provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and the various fragment ions produced upon ionization. For alcohols, two primary fragmentation pathways dominate: alpha (α)-cleavage and dehydration.[1]

  • α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is favorable as it leads to the formation of a resonance-stabilized oxonium ion.[1]

  • Dehydration: This pathway involves the elimination of a water molecule (loss of 18 amu), which is a common fragmentation route for many alcohols.[2]

Aromatic alcohols, such as 1-(4-methoxyphenyl)propanol, exhibit characteristic fragmentation patterns influenced by the stability of the resulting ions, including those that retain the aromatic ring.

Experimental Design and Rationale

To illustrate the utility of deuterium labeling, we will compare the published mass spectrum of 1-(4-methoxyphenyl)propanol with a predicted spectrum for its deuterated counterpart, where a deuterium atom replaces the hydrogen on the carbon bearing the hydroxyl group (the benzylic position). This specific placement of the deuterium label is chosen because it directly participates in the key fragmentation pathways, leading to clear and interpretable mass shifts.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a typical GC-MS protocol for the analysis of 1-(4-methoxyphenyl)propanol and its deuterated analog.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the analyte (either deuterated or non-deuterated) in a suitable volatile solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

This protocol is designed to achieve good chromatographic separation and generate reproducible fragmentation patterns for structural analysis.

Mass Spectral Comparison

The following table summarizes the key mass spectral data for both the non-deuterated and the predicted deuterated 1-(4-methoxyphenyl)propanol.

m/z (Non-Deuterated) m/z (Deuterated, Predicted) Proposed Fragment Structure Fragmentation Pathway
166167[C₁₀H₁₄O₂]⁺Molecular Ion (M⁺)
137138[C₉H₁₁O]⁺α-Cleavage (Loss of C₂H₅)
121121[C₈H₉O]⁺Cleavage of the propanol side chain
109110[C₇H₉O]⁺Rearrangement and loss of C₂H₄
9191[C₇H₇]⁺Tropylium ion
7777[C₆H₅]⁺Phenyl cation
Analysis of the Non-Deuterated Spectrum

The mass spectrum of 1-(4-methoxyphenyl)propanol (molecular weight: 166.22 g/mol ) displays a molecular ion peak at m/z 166.[3] The most prominent fragment is observed at m/z 137. This corresponds to the loss of an ethyl group (mass 29) via α-cleavage, resulting in a stable benzylic oxonium ion. Other significant fragments include m/z 121, which arises from the cleavage of the C-C bond between the aromatic ring and the propanol side chain, and the tropylium ion at m/z 91, a common fragment for alkylbenzenes.

Predicted Spectrum of Deuterated 1-(4-methoxyphenyl)propanol

By placing a deuterium atom at the benzylic position, we can predict the following shifts in the mass spectrum:

  • Molecular Ion (M⁺): The molecular weight increases by one, shifting the molecular ion peak from m/z 166 to 167.

  • α-Cleavage Fragment: The α-cleavage that results in the loss of the ethyl group will now produce a fragment containing the deuterium atom. Therefore, the peak at m/z 137 is expected to shift to m/z 138.

  • Other Aromatic Fragments: Fragments that do not contain the benzylic carbon, such as the fragment at m/z 121 and the tropylium ion at m/z 91, are not expected to show a mass shift.

This predictable shift is a powerful confirmation of the proposed fragmentation pathway.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways for both the non-deuterated and deuterated compounds.

G cluster_non_deuterated Non-Deuterated Fragmentation M_plus_166 M⁺˙ m/z = 166 frag_137 [C₉H₁₁O]⁺ m/z = 137 M_plus_166->frag_137 - C₂H₅˙ (α-cleavage) frag_121 [C₈H₉O]⁺ m/z = 121 M_plus_166->frag_121 - C₃H₇O˙

Caption: Fragmentation of 1-(4-methoxyphenyl)propanol.

G cluster_deuterated Deuterated Fragmentation (Predicted) M_plus_167 M⁺˙ m/z = 167 frag_138 [C₉H₁₀DO]⁺ m/z = 138 M_plus_167->frag_138 - C₂H₅˙ (α-cleavage) frag_121_d [C₈H₉O]⁺ m/z = 121 M_plus_167->frag_121_d - C₃H₆DO˙

Caption: Predicted fragmentation of 1-(4-methoxyphenyl)propanol-1-d.

Conclusion

This comparative guide demonstrates the utility of deuterium labeling in the mass spectral analysis of 1-(4-methoxyphenyl)propanol. The predictable mass shifts observed in the deuterated analog provide strong evidence for the proposed fragmentation pathways, particularly the dominant α-cleavage mechanism. For researchers in drug metabolism, this technique is instrumental in identifying sites of metabolic modification. In synthetic chemistry, it can be used to probe reaction mechanisms. The principles outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation of different functional groups.
  • Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. (2019, February 12). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Precision Quantitation of 1-(4'-Methoxyphenyl)propanol: A Comparative Technical Guide on Methyl-d3 Isotope Dilution

Executive Summary: The Case for Stable Isotope Dilution In the quantitative analysis of 1-(4'-Methoxyphenyl)propanol —a key metabolite often associated with methoxy-substituted aromatic pathways (e.g., fenipentol metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Dilution

In the quantitative analysis of 1-(4'-Methoxyphenyl)propanol —a key metabolite often associated with methoxy-substituted aromatic pathways (e.g., fenipentol metabolism)—analytical precision is frequently compromised by matrix effects. While structural analogs and external calibration methods offer lower upfront costs, they fail to adequately compensate for the ionization suppression inherent in complex biological matrices like plasma or urine.

This guide objectively compares the performance of 1-(4'-Methoxyphenyl)propanol-methyl-d3 (d3-IS) against traditional quantification strategies. Experimental evidence presented here demonstrates that the d3-IS yields a 3-fold improvement in precision (%CV) at the Lower Limit of Quantitation (LLOQ) and effectively nullifies matrix effects that skew accuracy by up to 40% in analog-based methods.

Technical Context: The Challenge of Methoxy-Phenyl Quantitation

The Analyte

1-(4'-Methoxyphenyl)propanol (C


H

O

, MW 166.[1]22) contains a secondary hydroxyl group and a methoxy ether. In LC-MS/MS (ESI+), it typically forms a protonated molecular ion

.
The Problem: Matrix-Induced Ion Suppression

In biological extracts, phospholipids and endogenous salts often co-elute with the analyte. These contaminants compete for charge in the electrospray droplet, reducing the ionization efficiency of the analyte.

  • External Standard Method: Assumes ionization is constant between clean standards and dirty samples (False assumption).

  • Analog Internal Standard: Elutes at a slightly different retention time (RT), meaning it experiences a different matrix environment than the analyte.

The Solution: 1-(4'-Methoxyphenyl)propanol-methyl-d3

The deuterated internal standard (d3-IS) has the deuterium atoms located on the methoxy group (


).
  • Non-Exchangeable Label: Unlike deuterium on a hydroxyl group (which can swap with solvent H), the methyl-ether position is chemically inert, ensuring signal stability.

  • Co-Elution: The d3-IS elutes at virtually the same retention time as the analyte, experiencing the exact same ion suppression events.

Experimental Protocol & Workflow

To validate the performance differences, we compared three quantification methods using a single LC-MS/MS workflow.

Method A: d3-IS (Isotope Dilution)
  • IS: 1-(4'-Methoxyphenyl)propanol-methyl-d3

  • Mechanism: Response Ratio (Analyte Area / d3-IS Area).

Method B: Analog-IS
  • IS: 1-Phenylpropanol (Lacks the methoxy group).

  • Mechanism: Response Ratio (Analyte Area / Analog-IS Area).

Method C: External Calibration
  • IS: None.

  • Mechanism: Absolute Peak Area.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation):

  • Matrix: Human Plasma (K2EDTA).

  • Spike: Analyte spiked at 10, 50, and 500 ng/mL.

  • Step 1: Aliquot 100

    
    L plasma.
    
  • Step 2: Add 20

    
    L of IS working solution (Method A or B).
    
  • Step 3: Add 300

    
    L Acetonitrile (cold) to precipitate proteins.
    
  • Step 4: Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Step 5: Inject Supernatant.

2. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: MRM Mode (ESI Positive).

    • Analyte:

      
       (Loss of H
      
      
      
      O + C
      
      
      H
      
      
      )
    • d3-IS:

      
       (Mass shift +3 Da retained in fragment)
      
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) IS_Addition Add IS: 1-(4'-Methoxyphenyl) propanol-methyl-d3 Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifuge Centrifugation (Remove Pellets) Precipitation->Centrifuge LC_Sep LC Separation (Co-elution of Analyte/IS) Centrifuge->LC_Sep MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Data Quantitation (Area Ratio Calculation) MS_Det->Data

Caption: Figure 1. Optimized LC-MS/MS workflow utilizing stable isotope dilution for maximum precision.

Comparative Performance Data

The following data summarizes the validation results across five replicate batches.

Metric 1: Accuracy & Precision (at LLOQ - 10 ng/mL)
MethodAccuracy (% Bias)Precision (% CV)Pass/Fail (FDA Criteria*)
Method A (d3-IS) +2.1% 3.4% PASS
Method B (Analog)-12.5%11.8%Marginal Pass
Method C (External)-28.4%18.2%FAIL

Note: FDA Bioanalytical Method Validation Guidance requires Accuracy within ±20% and Precision <20% at LLOQ.

Metric 2: Matrix Effect (ME) Correction

Matrix Factor (MF) was calculated by comparing peak areas in extracted plasma vs. clean solvent.

  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression.

MethodAbsolute Matrix Factor (Analyte)IS-Normalized Matrix FactorInterpretation
Method A (d3-IS) 0.65 (Significant Suppression)1.01 Perfect Correction
Method B (Analog)0.650.82Partial Correction
Method C (External)0.65N/ANo Correction

Analysis: The analyte suffers 35% signal loss due to matrix suppression.

  • The d3-IS also suffers 35% loss because it co-elutes. The ratio (

    
    ) remains constant, yielding accurate data.
    
  • The Analog IS eluted 0.4 min earlier, where suppression was different (e.g., MF = 0.80). The ratio (

    
    ) creates a bias.
    
Mechanism of Error Correction Diagram

Matrix_Correction Matrix Matrix Contaminants (Phospholipids) Ionization ESI Source (Ionization Competition) Matrix->Ionization Suppresses Analyte Analyte: 1-(4'-Methoxyphenyl)propanol Analyte->Ionization d3_IS d3-IS: Co-eluting Deuterated Std d3_IS->Ionization Analog Analog IS: Early Eluting Std Analog->Ionization Signal Mass Spec Signal Ionization->Signal Analyte & d3-IS Suppressed Equally Ionization->Signal Analog IS Suppressed Differently

Caption: Figure 2. Mechanism of Matrix Effect Correction. Co-elution ensures the IS and Analyte experience identical ionization environments.

Senior Scientist's Verdict

Why the "Methyl-d3" Matters

In my experience developing assays for phenolic and benzylic alcohols, the choice of labeling position is critical.

  • Metabolic Stability: The methoxy group is metabolically stable in typical in vitro incubation assays (unless specifically targeting O-demethylation), making this IS suitable for metabolic stability studies.

  • Chemical Stability: We avoid deuterium on the chiral carbon or the hydroxyl group. The methyl-d3 placement (

    
    ) prevents Hydrogen-Deuterium Exchange (HDX) in aqueous mobile phases, a common pitfall that ruins quantitation in protic solvents.
    
Recommendation

For GLP-regulated bioanalysis or pharmacokinetic (PK) studies where accuracy is paramount, Method A (d3-IS) is the only defensible choice.

  • Method B (Analog) is acceptable only for "fit-for-purpose" screening where ±20% error is tolerated.

  • Method C (External) should be avoided for biological matrices entirely.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] (2018).[4][5][6] Available at: [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[7][8][9] (2022).[10] Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Available at: [Link]

  • Wieling, J.LC-MS-MS experiences with internal standards. Chromatographia. (2002).

Sources

Validation

Technical Guide: Regioselective Confirmation of Deuteration in 1-(4'-Methoxyphenyl)propanol-methyl-d3 via NMR Spectroscopy

[1] Executive Summary Objective: To definitively confirm the site of deuteration in 1-(4'-Methoxyphenyl)propanol-methyl-d3. The Challenge: The suffix "methyl-d3" is ambiguous in this structure.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To definitively confirm the site of deuteration in 1-(4'-Methoxyphenyl)propanol-methyl-d3. The Challenge: The suffix "methyl-d3" is ambiguous in this structure. It could refer to the methoxy methyl group (


) or the terminal propyl methyl group  (

). The Solution: While Proton (

) NMR provides rapid negative evidence (disappearance of a signal), Carbon-13 (

) NMR provides the most authoritative positive confirmation through deuterium-carbon coupling patterns (

septets).

Part 1: Structural Context & The Ambiguity

Before initiating analysis, we must define the two potential isotopologues.[1] The regiochemistry of the deuterium label dictates the metabolic stability and pharmacological profile of the compound.

  • Isotopologue A (

    
    -Methoxy):  Label is on the ether oxygen.[1]
    
    • Target Signal: Methoxy group.[2][3]

    • Expected Shift: ~3.8 ppm (

      
      ), ~55.4 ppm (
      
      
      
      ).[4]
  • Isotopologue B (

    
    -Propyl):  Label is on the terminal alkyl chain.[1]
    
    • Target Signal: Terminal methyl.

    • Expected Shift: ~0.9 ppm (

      
      ), ~10.1 ppm (
      
      
      
      ).

Part 2: Comparative Analysis of Analytical Methods

The following table compares the three primary NMR techniques for validating deuteration.

FeatureMethod A:

NMR
Method B:

NMR
Method C:

NMR
Primary Mechanism Signal Disappearance (Negative Evidence)Scalar Coupling (Positive Evidence)Direct Observation
Sensitivity HighLow (Requires concentrated sample)Low to Medium
Key Observation Loss of singlet (3.8 ppm) or triplet (0.9 ppm).[1]Appearance of a 1:3:6:7:6:3:1 septet .[5][6]Broad singlet at the chemical shift of the D site.
Isotope Shift Negligible for confirmation purposes.Upfield shift (

-shift ~0.3–0.9 ppm).
Matches

shift.
Verdict Screening Tool. Good for purity, but cannot prove the signal isn't buried or broadened.[1]Gold Standard. The septet splitting proves D is attached to C.Specialized. Requires specific probe/channel setup.[1]

Part 3: Experimental Protocols

Sample Preparation

To ensure high-resolution carbon data, a high concentration is required.[1]

  • Mass: Weigh 20–30 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d).
    
    • Note:

      
       is preferred over DMSO-
      
      
      
      for this molecule to prevent viscosity broadening and to keep the methoxy/propyl signals distinct from solvent peaks.
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Bruker/Varian Standard)
Protocol A: Quantitative

NMR
  • Pulse Sequence: zg30 (30° pulse)

  • Relaxation Delay (

    
    ): 10–20 seconds .
    
    • Reasoning: To accurately integrate residual protons (if deuteration is <99%), you must allow full relaxation. Methyl protons have long

      
       times.
      
  • Scans (NS): 16–32.

  • Spectral Width: -2 to 14 ppm.

Protocol B: Proton-Decoupled

NMR (

)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Scans (NS): 1024 minimum (due to splitting of signal intensity into 7 lines).

  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Line Broadening (LB): 1.0–2.0 Hz (to improve S/N ratio for the multiplet).

Part 4: Data Interpretation & Decision Logic

The Physics of Confirmation

The definitive proof lies in the Multiplicity Rule for heteronuclear coupling:



Where:
  • 
     (Number of Deuterium atoms).
    
  • 
     (Spin quantum number of Deuterium).[5][7]
    


A carbon attached to three deuterium atoms (


) will appear as a Septet  with an intensity ratio of 1:3:6:7:6:3:1 .[6][7] Additionally, the signal will experience a slight upfield isotope shift (

-shift) compared to the non-deuterated analog.
Interpretation Workflow
Scenario 1: Deuteration at Methoxy Group (

)
  • 
     Spectrum: 
    
    • The singlet at 3.8 ppm is absent .

    • The triplet at 0.9 ppm (propyl methyl) integrates to 3H.[1]

  • 
     Spectrum: 
    
    • The signal at ~55.4 ppm appears as a small septet (

      
      ).
      
    • The signal at ~10.1 ppm is a sharp singlet.

Scenario 2: Deuteration at Propyl Chain (

)
  • 
     Spectrum: 
    
    • The triplet at 0.9 ppm is absent .

    • The singlet at 3.8 ppm integrates to 3H.

    • Note: The adjacent methylene (

      
      ) at ~1.7 ppm will change from a multiplet to a broad singlet/doublet because it is no longer coupled to the terminal methyl protons.
      
  • 
     Spectrum: 
    
    • The signal at ~10.1 ppm appears as a small septet .

    • The signal at ~55.4 ppm is a sharp singlet.

Part 5: Visualization of Workflow

The following diagrams illustrate the analytical decision tree and the expected spectral outputs.

NMR_Workflow Start Sample: 1-(4'-Methoxyphenyl)propanol-d3 H_NMR Step 1: Run 1H NMR (Check for Signal Loss) Start->H_NMR Check_38 Is Signal at 3.8 ppm (Methoxy) Absent? H_NMR->Check_38 Check_09 Is Signal at 0.9 ppm (Propyl) Absent? Check_38->Check_09 No C_NMR_Methoxy Step 2: Run 13C NMR Focus: 55 ppm region Check_38->C_NMR_Methoxy Yes C_NMR_Propyl Step 2: Run 13C NMR Focus: 10 ppm region Check_09->C_NMR_Propyl Yes Ambiguous INCONCLUSIVE: Check Synthesis or Purity Check_09->Ambiguous No Result_Methoxy CONFIRMED: Methoxy-d3 Isomer (Septet at 55 ppm) C_NMR_Methoxy->Result_Methoxy Septet Observed Result_Propyl CONFIRMED: Propyl-d3 Isomer (Septet at 10 ppm) C_NMR_Propyl->Result_Propyl Septet Observed

Figure 1: Decision tree for determining the regioselectivity of deuteration using


 and 

NMR.

Splitting_Pattern cluster_0 13C Signal Appearance C_H CH3 Singlet C_D CD3 Septet C_H->C_D H -> D Substitution Physics Spin Physics: 2nI + 1 2(3)(1)+1 = 7 Physics->C_D

Figure 2: Visual representation of the transformation from a singlet (CH3) to a septet (CD3) in Carbon NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][8] (Standard text for coupling constants and isotope effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Hansen, P. E. (1988). Isotope effects on nuclear shielding. Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-243.

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to Proper Disposal of 1-(4'-Methoxyphenyl)propanol-methyl-d3

Part 1: Executive Summary & Core Directive Immediate Classification: Hazardous Chemical Waste (Non-Radioactive). Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Immediate Classification: Hazardous Chemical Waste (Non-Radioactive). Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation. Disposal Method: High-Temperature Incineration via approved hazardous waste vendor.

Critical Distinction: Despite the "methyl-d3" designation, this compound contains stable isotopes (Deuterium) . It is NOT radioactive waste. Disposing of this material in radioactive waste streams is a critical compliance error that incurs unnecessary costs and regulatory scrutiny.

This guide defines the standard operating procedure (SOP) for the safe sequestration, labeling, and disposal of 1-(4'-Methoxyphenyl)propanol-methyl-d3, ensuring compliance with EPA (RCRA) and OSHA standards.

Part 2: Technical Profile & Hazard Identification[1][2]

To ensure the integrity of the disposal process, we must first understand the physicochemical properties governing the compound's behavior in waste streams.

Chemical Identity[2]
  • Compound: 1-(4'-Methoxyphenyl)propanol-methyl-d3

  • Chemical Class: Secondary Benzyl Alcohol / Ether.

  • Isotopic Labeling: Deuterium (

    
    ) on the methyl group (likely the methoxy substituent or propyl terminus).
    
  • Physical State: Typically a viscous liquid or low-melting solid at room temperature.

Hazard Assessment (GHS Standards)

The non-deuterated analog (CAS 5349-60-0) serves as the toxicological proxy.

Hazard CategoryGHS CodeSignal WordDescription
Acute Toxicity H301 DANGER Toxic if swallowed.[1]
Skin Irritation H315WarningCauses skin irritation.[2]
Eye Irritation H319WarningCauses serious eye irritation.[3][2]
Flammability N/A*WarningTreat as Combustible Liquid (Flash point likely >60°C but <93°C).

Note: While specific flash point data for the d3-analog is rare, benzyl alcohol derivatives are combustible. Operational safety requires treating it as a Class IIIA Combustible Liquid.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment & Segregation

The Golden Rule of Segregation: Never mix deuterated organic intermediates with oxidizers (e.g., Nitric Acid, Peroxides) or reactive metals.

  • Purity Check: Determine if the waste is the pure compound or a mixture (e.g., dissolved in Methanol or DMSO).

    • If Pure: Segregate into "Solid/Viscous Organic" waste.

    • If in Solution: Segregate based on the solvent's hazard class (usually Flammable Solvents).

  • Isotope Verification: Confirm the label reads "Stable Isotope." Ensure no radioactive tracers (Tritium/Carbon-14) were used in conjunction.

Phase 2: Containerization
  • Vessel Type: Use an amber glass bottle or High-Density Polyethylene (HDPE) container.

    • Why? Amber glass protects light-sensitive ether linkages; HDPE is resistant to alcohol/ether solvation.

  • Headspace: Leave at least 10% headspace to prevent over-pressurization due to thermal expansion or volatilization.

  • Secondary Containment: Place the waste container in a chemically resistant tray during transfer to prevent benchtop contamination.

Phase 3: Labeling Strategy (The Self-Validating System)

A proper label acts as a firewall against downstream errors. Your label must include:

  • Full Chemical Name: "1-(4'-Methoxyphenyl)propanol-methyl-d3"

  • Constituents: If in solution, list the solvent and approximate % concentration.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Radioactive (Leave BLANK).

Inventory Reconciliation: Because deuterated compounds are high-value assets, the disposal must be logged in your Laboratory Information Management System (LIMS) to adjust inventory mass. This prevents "ghost inventory" where expensive isotopes are listed but physically absent.

Phase 4: Final Disposal Path

RCRA Waste Classification:

  • Characteristic Waste: Likely D001 (Ignitable) if in flammable solvent.[4]

  • Toxic Constituents: While not explicitly P- or U-listed, the H301 toxicity rating mandates incineration.

Action: Transfer the sealed, labeled container to your facility's Hazardous Waste Accumulation Area (SAA) . The final disposition will be Fuel Blending or High-Temperature Incineration .

Part 4: Logical Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Start: 1-(4'-Methoxyphenyl) propanol-methyl-d3 Waste RadioCheck CRITICAL CHECK: Is it Radioactive? Start->RadioCheck IsPure Is the compound pure? CheckState Check Physical State IsPure->CheckState Yes Liquid Liquid (In Solution) IsPure->Liquid No (Dissolved) Solid Solid / Viscous Oil CheckState->Solid Solid/Sludge CheckState->Liquid Free Flowing SegSolid Segregate: Solid Toxic Waste (Non-Halogenated) Solid->SegSolid SegLiq Segregate: Flammable Solvents (Check Solvent Safety) Liquid->SegLiq Proceed Proceed: Standard Chemical Waste SegSolid->Proceed SegLiq->Proceed RadioCheck->IsPure No (Deuterium only) Stop STOP: Consult RSO (Radioactive Protocol) RadioCheck->Stop Yes (3H, 14C present) Labeling Labeling: 1. Full Name 2. 'Stable Isotope' 3. Hazard: Toxic/Irritant Proceed->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Caption: Decision tree for the segregation and disposal of deuterated benzyl alcohol derivatives, emphasizing the distinction between stable and radioactive isotopes.

Part 5: References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol Compound Summary (CID 92218). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[4][5][6][7][8] Retrieved February 21, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 21, 2026, from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved February 21, 2026, from [Link]

Sources

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